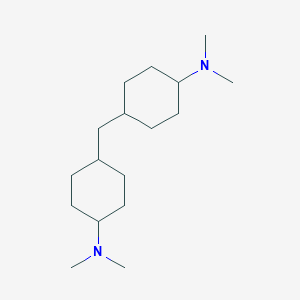

Bis(4-dimethylamino-cyclohexyl) methane

Description

Contextualization within the Landscape of Functionalized Diamines and Bicyclic Systems

Functionalized diamines are a class of organic compounds characterized by the presence of two amino groups and other functional moieties. These compounds are fundamental building blocks in the synthesis of a wide array of materials, including polyamides, polyurethanes, and epoxy resins. ontosight.aiwikipedia.org Their ability to form strong, durable polymers makes them indispensable in the materials science industry. ontosight.ai

Bicyclic systems, molecules containing two fused or bridged rings, introduce a level of rigidity and three-dimensional complexity to a compound's structure. This defined spatial arrangement can influence a molecule's reactivity, selectivity, and interaction with other molecules, making bicyclic compounds valuable in drug design and catalysis.

Bis(4-dimethylamino-cyclohexyl) methane (B114726) sits (B43327) at the intersection of these two important chemical categories. It possesses the dual amino functionality characteristic of diamines, integrated into a bicyclic-like structure formed by two cyclohexane (B81311) rings linked by a methane bridge. This unique combination of features underpins its utility in specialized chemical research.

Structural Significance of the N,N-Dimethylaminocyclohexyl Moiety and Methane Bridge

The methane bridge (a -CH2- group) acts as a flexible linker connecting the two N,N-dimethylaminocyclohexyl units. This bridge dictates the spatial relationship between the two amine functions, influencing their ability to act in concert, for example, in chelation or as a curing agent in polymerization reactions.

Overview of Research Trajectories in Diamine Chemistry

Research in diamine chemistry is continually evolving, driven by the demand for new materials with enhanced properties and more efficient synthetic methodologies. Key areas of investigation include:

Polymer Chemistry: The development of novel diamines as monomers for high-performance polymers with improved thermal stability, mechanical strength, and chemical resistance remains a primary focus. ontosight.ai

Catalysis: Chiral diamines are extensively used as ligands in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Pharmaceutical and Agrochemical Synthesis: Diamines serve as important intermediates and structural motifs in a wide range of biologically active molecules.

Sustainable Chemistry: There is a growing interest in developing diamines from renewable resources and creating more environmentally friendly synthetic routes.

Bis(4-dimethylamino-cyclohexyl) methane contributes to these research trajectories, particularly in the development of specialized polymers and as a key intermediate in the synthesis of other complex molecules.

Detailed Research Findings

Recent scientific investigations have highlighted specific applications of this compound, demonstrating its utility in both enzymatic studies and as a synthetic precursor.

In a notable study focused on the bioremediation of epoxy-based carbon fiber-reinforced polymers, this compound was employed as a model substrate. researchgate.netbiorxiv.org Researchers utilized this compound to assess the oxidative activity of laccase enzymes, which are being explored for their potential to degrade complex polymers. researchgate.netbiorxiv.org The ability of these enzymes to act on this compound provides valuable insights into their substrate specificity and catalytic mechanism, paving the way for the development of greener recycling technologies for robust materials. researchgate.net

Furthermore, this compound serves as a crucial intermediate in the synthesis of Mebezonium Iodide. chemicalbook.com Mebezonium Iodide is a component of veterinary pharmaceutical formulations. chemicalbook.com The synthesis of this more complex molecule relies on the specific chemical structure and reactivity of this compound as a starting material.

Chemical and Physical Properties

A comprehensive understanding of a compound's physical and chemical properties is essential for its application in research and industry. The following table summarizes the known properties of this compound.

| Property | Value |

| Molecular Formula | C17H34N2 |

| Molecular Weight | 266.47 g/mol |

| CAS Number | 13474-64-1 |

| Appearance | Pale Yellow Oil |

| Solubility | Soluble in Chloroform, Dichloromethane |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(dimethylamino)cyclohexyl]methyl]-N,N-dimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h14-17H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMXQLNWCXBIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)CC2CCC(CC2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539045 | |

| Record name | 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13474-64-1 | |

| Record name | 4,4′-Methylenebis[N,N-dimethylcyclohexanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13474-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(N,N'-dimethylcyclohexanamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis 4 Dimethylamino Cyclohexyl Methane and Analogous Cyclohexyl Diamine Scaffolds

Catalytic Hydrogenation Routes from Aromatic Precursors

A predominant method for the synthesis of saturated cyclohexyl diamines is the catalytic hydrogenation of their aromatic counterparts. This approach is widely utilized in industrial processes due to its efficiency and atom economy.

High-Pressure Hydrogenation of Bis(4-aminophenyl)methane and Subsequent Derivatization

The initial step in the primary synthesis route for bis(4-dimethylamino-cyclohexyl) methane (B114726) is the high-pressure hydrogenation of bis(4-aminophenyl)methane, also known as 4,4'-methylenedianiline (MDA). This process yields bis(4-aminocyclohexyl)methane (PACM), a key intermediate. wikipedia.orggoogle.com The subsequent step involves the N,N-dimethylation of the primary amino groups of PACM to afford the final product.

The hydrogenation of MDA to PACM is typically carried out in the presence of a metal catalyst, with ruthenium being a preferred choice. prepchem.com Historical patents describe processes using ruthenium catalysts at temperatures ranging from 75°C to 250°C and pressures from 100 to 15,000 psi. prepchem.com The reaction conditions can be manipulated to influence the isomeric composition of the resulting PACM. prepchem.com For instance, hydrogenation at lower temperatures (75°-125°C) tends to produce mixtures of stereoisomers that are liquid at room temperature. prepchem.com

Table 1: Influence of Reaction Conditions on PACM Synthesis

| Parameter | Condition A | Condition B |

|---|---|---|

| Catalyst | Ruthenium | Rhodium and Ruthenium |

| Temperature | 75°-125°C | 170° to 195°C |

| Pressure | 100-15,000 psi | 700 to 1500 psig |

| Product State | Liquid mixture of isomers | Liquid with 17-24% trans,trans isomer |

This table provides a simplified comparison of reaction conditions for the synthesis of bis(4-aminocyclohexyl)methane (PACM). The data is illustrative and based on findings from various patented processes.

Stereocontrol and Diastereoselective Outcomes in Catalytic Hydrogenation

The hydrogenation of substituted aromatic rings, such as in bis(4-aminophenyl)methane, results in the formation of multiple stereoisomers. The cyclohexane (B81311) rings can adopt different conformations, and the amino groups can be oriented in either cis or trans positions relative to each other. The hydrogenation of bis(4-aminophenyl)methane typically yields a mixture of three main isomers: trans-trans, cis-trans, and cis-cis. wikipedia.org

The diastereoselectivity of the hydrogenation can be influenced by several factors, including the choice of catalyst, solvent, and reaction conditions. For instance, using a mixed metal catalyst system of rhodium and ruthenium can produce a liquid bis(4-aminocyclohexyl)methane containing a specific range of the trans,trans isomer (15 to 40%). google.com The ability to control the isomer ratio is crucial as the physical properties of the final product, such as its melting point and viscosity, are dependent on the isomeric composition. Generally, arene hydrogenation proceeds with high cis selectivity. nih.gov The amino group itself can direct the hydrogenation, exhibiting a high haptophilicity and leading primarily to the cis-trans diastereomer. nih.gov

Reductive Amination Strategies for Construction of Cyclohexyl Amine Systems

Reductive amination is a versatile and widely employed method for the synthesis of amines, including cyclohexyl amine systems. organic-chemistry.orgkoreascience.kr This reaction involves the conversion of a carbonyl group (an aldehyde or a ketone) to an amine via an intermediate imine. The process is typically carried out in a one-pot reaction by treating the carbonyl compound with ammonia or a primary or secondary amine in the presence of a reducing agent. organic-chemistry.org

This strategy is particularly useful for producing N-alkylated cyclohexylamine derivatives. organic-chemistry.org For example, the reductive amination of cyclohexanone with ammonia can yield cyclohexylamine. koreascience.krresearchgate.net Various reducing agents can be employed, such as sodium borohydride, α-picoline-borane, and hydrogen gas with a metal catalyst. organic-chemistry.org The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired amine. Undesirable by-products in the reductive amination of cyclohexanones can include the corresponding cyclohexanol and bis-cyclohexylamine. google.com

Multi-Step Organic Synthesis Approaches for Substituted Cyclohexyl Methane Derivatives

While catalytic hydrogenation and reductive amination are common, the synthesis of specifically substituted cyclohexyl methane derivatives may require more elaborate multi-step organic synthesis approaches. These routes offer greater control over the final structure, allowing for the introduction of various functional groups and the precise control of stereochemistry.

These multi-step sequences can involve a combination of reactions such as cycloadditions, functional group interconversions, and coupling reactions to build the desired molecular framework. For instance, a [4+2] cycloaddition reaction can be employed to construct the cyclohexylamine ring system with a high degree of stereocontrol. nih.gov

Green Chemistry Principles in Diamine Synthesis and Isolation

In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable methods for chemical synthesis. nih.govrsc.org This is particularly relevant in the large-scale industrial production of diamines. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. sciencedaily.com

In the context of diamine synthesis, green approaches include:

Use of Renewable Feedstocks: Exploring the use of bio-based raw materials to produce diamines is a key area of research. nih.gov

Catalytic Processes: Employing highly efficient and recyclable catalysts to minimize waste and improve atom economy. dtu.dk

Alternative Solvents: Utilizing greener solvents or even solvent-free reaction conditions to reduce the environmental impact. researchgate.net

Isocyanate-Free Synthesis: Developing synthetic routes to polyureas, which often use diamines as monomers, that avoid the use of hazardous isocyanates. researchgate.net

Stereoselective Synthesis of Chiral Dimethylaminocyclohexyl Units and Related Scaffolds

The synthesis of chiral, enantiomerically pure cyclohexylamine derivatives is of significant interest, particularly in the pharmaceutical and fine chemical industries, as these compounds are often key building blocks for bioactive molecules. nih.gov Achieving high levels of stereoselectivity in the synthesis of these scaffolds is a considerable challenge.

Several strategies have been developed for the stereoselective synthesis of chiral cyclohexylamines:

Asymmetric Hydrogenation: Utilizing chiral catalysts to induce enantioselectivity in the hydrogenation of aromatic precursors.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, which can then be removed in a subsequent step.

Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

Asymmetric [4+2] Cycloadditions: Using photoredox catalysis in combination with a chiral phosphoric acid to achieve an asymmetric synthesis of functionalized cyclohexylamine derivatives. nih.gov

Chemical Reactivity and Reaction Mechanisms of Bis 4 Dimethylamino Cyclohexyl Methane

Fundamental Basicity and Nucleophilic Properties of the Tertiary Amine Centers

Bis(4-dimethylamino-cyclohexyl) methane (B114726) possesses two tertiary amine functional groups, which define its fundamental chemical properties as both a Brønsted-Lowry base and a Lewis base. The nitrogen atoms in the dimethylamino groups each have a lone pair of electrons, making them available to accept protons or coordinate with electron-deficient species.

The nucleophilic properties of the compound also stem from the available lone pairs on the nitrogen atoms. These lone pairs can attack electrophilic centers, initiating a variety of chemical reactions. However, the nucleophilicity is tempered by steric hindrance. The dimethylamino group is attached to a bulky cyclohexyl ring, and the entire structure is relatively large. This steric bulk can impede the approach of the nitrogen atom to a sterically crowded electrophilic center, making it a more effective catalyst in reactions where it acts as a non-nucleophilic base or a Lewis base catalyst for smaller substrates.

Reactivity with Electrophilic Species in Polymerization Initiations and Chain Growth

The nucleophilic and basic nature of the tertiary amine centers in Bis(4-dimethylamino-cyclohexyl) methane makes it an effective catalyst in polymerization reactions, particularly those involving electrophilic monomers like epoxides and isocyanates.

Tertiary amines are widely recognized as catalysts for the ring-opening polymerization of epoxides. The reaction mechanism can proceed through two primary pathways, depending on the reaction conditions and the presence of co-catalysts or initiators, such as compounds with active hydrogens (e.g., alcohols, water).

Pathway A: Anionic Polymerization (in the presence of a co-catalyst) In the presence of a hydroxyl-containing compound like an alcohol (R'-OH), the tertiary amine (R₃N) functions as a base, deprotonating the alcohol to form a highly nucleophilic alkoxide anion. This alkoxide then initiates the ring-opening of the epoxide monomer. The tertiary amine is regenerated as a protonated cation, which acts as a counter-ion to the growing polymer chain.

Initiation: The tertiary amine deprotonates the alcohol. R₃N + R'-OH ⇌ [R₃NH]⁺ + R'-O⁻

Propagation: The alkoxide anion attacks the less sterically hindered carbon of the epoxy ring in an Sₙ2 reaction, opening the ring and forming a new alkoxide at the end of the chain. This process repeats with subsequent epoxide monomers. R'-O⁻ + CH₂(O)CH-R'' → R'-O-CH₂-CH(R'')-O⁻

Pathway B: Zwitterionic Polymerization (direct nucleophilic attack) In the absence of a protic co-catalyst, the tertiary amine can directly act as a nucleophile, attacking one of the carbon atoms of the epoxy ring. This leads to the formation of a zwitterionic (dipolar) intermediate, where the nitrogen becomes a quaternary ammonium (B1175870) cation and the oxygen becomes an alkoxide anion. This alkoxide end of the zwitterion can then attack another epoxide monomer, propagating the polymerization.

Initiation: The tertiary amine attacks the epoxide ring. R₃N + CH₂(O)CH-R'' → R₃N⁺-CH₂-CH(R'')-O⁻

Propagation: The anionic oxygen end of the zwitterion attacks another epoxide monomer, extending the polymer chain while maintaining the zwitterionic nature.

The specific pathway catalyzed by this compound would be influenced by the purity of the reaction system and the specific epoxide being polymerized.

Table 3.1: Comparison of Epoxy Ring-Opening Mechanisms

| Feature | Anionic Polymerization Mechanism | Zwitterionic Polymerization Mechanism |

| Role of Tertiary Amine | Brønsted-Lowry Base | Nucleophile |

| Initiating Species | Alkoxide Anion (from co-catalyst) | Tertiary Amine |

| Requirement | Protic co-catalyst (e.g., alcohol) | No co-catalyst required |

| Intermediate | Growing anionic polymer chain with a protonated amine counter-ion | Zwitterionic species |

| Amine in Final Polymer | Not covalently bound, present as counter-ion | Covalently bound as a quaternary ammonium group at the initiating end |

In the synthesis of polyurethanes, tertiary amines like this compound are crucial catalysts for the reaction between isocyanates (-NCO) and polyols (-OH). The mechanism generally involves the activation of either the alcohol or the isocyanate by the tertiary amine.

The most accepted mechanism involves the formation of an active complex between the tertiary amine catalyst and the hydroxyl group of the polyol through hydrogen bonding. This complexation increases the nucleophilicity of the oxygen atom, making it more reactive towards the electrophilic carbon of the isocyanate group.

Activation of Alcohol: The lone pair of the nitrogen on the tertiary amine forms a hydrogen bond with the hydroxyl proton of the alcohol, polarizing the O-H bond. R₃N + R'-OH ⇌ R₃N···H···O-R'

Nucleophilic Attack: The activated, more nucleophilic oxygen attacks the carbonyl carbon of the isocyanate. R''-NCO + [R₃N···H···O-R'] → [Intermediate Complex]

Product Formation: The intermediate rearranges to form the stable urethane (B1682113) linkage, and the tertiary amine catalyst is regenerated. [Intermediate Complex] → R''-NH-C(O)O-R' + R₃N

An alternative, though less favored, mechanism suggests that the tertiary amine can directly attack the isocyanate, forming a reactive, unstable zwitterionic intermediate, which is then attacked by the alcohol. The dual amine centers in this compound can provide efficient catalysis for the formation of extensive urethane or urea (B33335) networks in polymer synthesis.

Role as a Lewis Base in Transition-Metal-Free Organic Catalysis

A Lewis base is defined as an electron-pair donor. With two sterically accessible nitrogen atoms, each bearing a lone pair of electrons, this compound is a potent Lewis base. This property allows it to function as a catalyst in a variety of transition-metal-free organic reactions.

In this catalytic role, the compound can activate electrophilic substrates by donating its electron pair. For example, it can coordinate with silicon-containing reagents (e.g., trichlorosilane) or boron compounds, enhancing their reactivity. The analogue, bis(dimethylamino)methane, is known to function as a bidentate ligand, and it is plausible that this compound could act similarly, coordinating to a single Lewis acidic center through both nitrogen atoms, particularly if the geometry is favorable. This chelation effect can lead to enhanced stability and reactivity of the resulting complex. Its function as a Lewis base is foundational to its catalytic activity in reactions like epoxy polymerization and urethane formation, where it activates reactants without being consumed.

Intramolecular and Intermolecular Cyclization Reactions and Product Formation

There is a lack of specific information in the scientific literature regarding intramolecular or intermolecular cyclization reactions involving this compound as a primary reactant. The structure of the molecule, with two cyclohexane (B81311) rings linked by a flexible methylene (B1212753) bridge, does not inherently favor common intramolecular cyclization pathways under standard conditions. The distance and conformational flexibility between the two dimethylamino groups make the formation of a stable cyclic structure via an intramolecular reaction unlikely. Intermolecular reactions leading to cyclic products would depend on the specific co-reactants involved but are not a characteristic reaction of the compound itself.

Conformational Dynamics and Isomerism of the Cyclohexane Rings and Methane Linkage

The structure of this compound allows for significant complexity in both its stereoisomerism and conformational dynamics.

Isomerism: The molecule contains two stereogenic centers at the C1 and C1' positions of the cyclohexane rings (the carbons attached to the methylene bridge). The relative orientation of the substituents at the C4 and C4' positions (the dimethylamino groups) with respect to the methylene bridge gives rise to three possible stereoisomers: cis,cis, cis,trans, and trans,trans. This is analogous to the well-documented isomers of related compounds like 4,4'-diaminodicyclohexylmethane. wikipedia.org

trans,trans isomer: Both dimethylamino groups are on the opposite side of the respective cyclohexane ring relative to the methylene bridge.

cis,cis isomer: Both dimethylamino groups are on the same side of the respective cyclohexane ring relative to the methylene bridge.

cis,trans isomer: One dimethylamino group is on the same side, and the other is on the opposite side.

The physical and chemical properties, including reactivity, can differ between these isomers due to variations in steric hindrance and the spatial orientation of the reactive amine groups.

Conformational Dynamics: Each of the two cyclohexane rings in the molecule predominantly adopts a stable chair conformation . In this conformation, the substituents can occupy either an axial or an equatorial position.

Chair Flip: The cyclohexane rings are not static and can undergo a "ring flip," where axial substituents become equatorial and vice versa.

Substituent Position: There is a strong energetic preference for bulky substituents to occupy the equatorial position to minimize steric strain. The strain in the axial position arises from 1,3-diaxial interactions , where the axial substituent experiences steric repulsion from the other two axial atoms on the same side of the ring. libretexts.org

Table 3.2: Isomers and Conformational Preferences

| Isomer | Relative Orientation of -N(CH₃)₂ Groups | Most Stable Conformation of a Single Ring | Relative Stability |

| trans | Substituents are on opposite faces of the ring | Diequatorial | High |

| cis | Substituents are on the same face of the ring | Axial-Equatorial | Lower |

Advanced Spectroscopic and Analytical Characterization Techniques for Bis 4 Dimethylamino Cyclohexyl Methane Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like Bis(4-dimethylamino-cyclohexyl) methane (B114726) in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecule's structure. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the integration of ¹H signals reveals the relative number of protons, and spin-spin coupling patterns provide information about neighboring protons.

In a typical ¹H NMR spectrum of Bis(4-dimethylamino-cyclohexyl) methane, distinct signals would be expected for the N-methyl protons, the methine proton at the C4 position (CH-N), the protons of the bridging methylene (B1212753) group (C-CH₂-C), and the various methylene protons (CH₂) on the cyclohexane (B81311) rings. The N-methyl protons would appear as a sharp singlet, typically in the range of δ 2.2-2.3 ppm. The other protons on the cyclohexane ring would present as complex multiplets in the aliphatic region (δ 1.0-2.0 ppm), a result of extensive spin-spin coupling and potential overlap. docbrown.infolibretexts.orgchemicalbook.com

Interactive Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Estimated ¹H Chemical Shift (δ, ppm) | Estimated ¹³C Chemical Shift (δ, ppm) | Notes |

| N-CH₃ | ~ 2.25 (singlet) | ~ 40.5 | Signal for the six equivalent protons of the two methyl groups. |

| Cyclohexyl H4 (CH-N) | ~ 2.3 - 2.5 (multiplet) | ~ 60 - 65 | The proton attached to the carbon bearing the dimethylamino group. |

| Bridging CH₂ | ~ 1.2 - 1.4 (multiplet) | ~ 35 - 40 | Protons of the methylene group connecting the two cyclohexyl rings. |

| Cyclohexyl CH₂ | ~ 1.0 - 1.9 (complex multiplets) | ~ 25 - 35 | Overlapping signals from the various methylene groups in the rings. |

While 1D NMR provides essential data, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques resolve these ambiguities by correlating signals based on their interactions, allowing for a definitive assignment of the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would reveal the connectivity of protons within each cyclohexane ring, helping to trace the path of the carbon backbone. For example, the methine proton at C4 would show a cross-peak with the adjacent methylene protons at C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is invaluable for assigning carbon resonances. It would definitively link the proton signals in the complex aliphatic region of the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different parts of the molecule. For instance, HMBC would show a correlation from the N-methyl protons to the C4 carbon of the cyclohexane ring, confirming the position of the dimethylamino substituent. It would also show correlations from the bridging methylene protons to carbons in both cyclohexyl rings (C1, C2, C6), unequivocally establishing the link between the two rings.

Together, these 2D NMR experiments provide a comprehensive map of the molecule's covalent framework and are essential for distinguishing between potential isomers.

The cyclohexane rings in this compound are not static; they undergo rapid conformational exchange at room temperature, primarily through a "chair-chair" ring flip. This dynamic process can be studied using advanced NMR techniques, particularly variable-temperature (VT) NMR. jove.comnih.govauremn.org.br

At room temperature, the fast interconversion of axial and equatorial positions on the cyclohexane ring results in time-averaged signals in the NMR spectrum. jove.comyoutube.com As the sample is cooled, this ring-flipping process slows down. At a certain point, known as the coalescence temperature, the signals for the distinct axial and equatorial protons begin to broaden significantly. Upon further cooling, below the coalescence temperature, the exchange becomes slow on the NMR timescale, and separate, sharp signals for the individual axial and equatorial protons can be resolved. jove.comrsc.org

By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring-flipping process. This provides valuable thermodynamic data about the conformational stability and flexibility of the cyclohexyl rings within the molecule. Such studies can also reveal the preferred orientation (axial vs. equatorial) of the bulky methylene-linked cyclohexyl group at the C4 position.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While the IR spectrum of a large molecule can be complex, certain functional groups give rise to characteristic absorption bands. wpmucdn.comuc.edu

For this compound, the IR spectrum would be dominated by absorptions corresponding to its aliphatic structure. Key expected vibrational modes include:

C-H Stretching: Strong, sharp absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³-hybridized C-H bonds in the cyclohexane and N-methyl groups. spectroscopyonline.com

CH₂ Bending (Scissoring): A distinct absorption around 1450-1465 cm⁻¹, typical for methylene groups.

C-N Stretching: The stretching vibration of the tertiary C-N bond in the aliphatic amine is expected to appear as a medium-to-weak absorption in the 1020-1250 cm⁻¹ range. orgchemboulder.comnih.gov

Since the molecule is a tertiary amine, the characteristic N-H stretching bands seen for primary and secondary amines (around 3300-3500 cm⁻¹) will be absent, which is a key diagnostic feature. wpmucdn.comorgchemboulder.comlibretexts.org

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 2960 - 2850 | C-H Stretch | Strong | Cyclohexyl & N-Methyl |

| 1465 - 1450 | CH₂ Bend | Medium | Cyclohexyl & Bridge |

| 1250 - 1020 | C-N Stretch | Medium-Weak | Tertiary Aliphatic Amine |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and, with high-resolution instruments, its elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's unique elemental composition, distinguishing it from other molecules that may have the same nominal (integer) mass. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are well-suited for analyzing tertiary amines. nih.govrsc.orgresearchgate.netnih.gov

For this compound, with the molecular formula C₁₇H₃₄N₂, the monoisotopic mass can be calculated with high precision.

Calculation of Exact Mass:

17 x Carbon (¹²C) = 17 x 12.000000 = 204.000000

34 x Hydrogen (¹H) = 34 x 1.007825 = 34.26605

2 x Nitrogen (¹⁴N) = 2 x 14.003074 = 28.006148

Total Monoisotopic Mass = 266.272198 Da

An HRMS instrument would typically detect the protonated molecule, [M+H]⁺, at m/z 267.279473. The experimental measurement of this value with a high degree of accuracy (e.g., within 0.003 Da) provides definitive confirmation of the C₁₇H₃₄N₂ elemental formula, serving as a cornerstone for its structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for assessing the purity of this compound and analyzing complex mixtures containing its derivatives.

The LC component separates the sample into its individual components based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For cycloaliphatic amines, reversed-phase chromatography is commonly employed. Following separation, the components are introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is determined. This allows for the precise identification and quantification of the target compound as well as any impurities, isomers, or degradation products.

In the context of this compound, LC-MS is crucial for:

Purity Assessment: Quantifying the main compound and detecting trace-level impurities from the synthesis process, such as starting materials or by-products.

Isomer Separation: The synthesis of this compound can result in a mixture of stereoisomers (e.g., cis-cis, cis-trans, trans-trans). Chromatographic methods can separate these isomers, allowing for their individual detection by the mass spectrometer.

Mixture Analysis: In formulations where it is used as a curing agent for epoxy resins, LC-MS can be used to monitor the consumption of the amine and the formation of adducts during the initial stages of the curing process. rich-cn.net

The high sensitivity and selectivity of LC-MS make it superior to other chromatographic techniques for complex mixture analysis, providing confidence in the composition and purity of the material.

Table 1: Illustrative LC-MS Purity Analysis of a Cycloaliphatic Amine Mixture (Note: This table is a representative example, as specific data for this compound is not publicly available. It illustrates typical results obtained from an LC-MS analysis.)

| Component | Retention Time (min) | Observed m/z | Purity (%) |

| Isomer 1 (e.g., trans,trans) | 12.5 | 267.28 | 45.2 |

| Isomer 2 (e.g., cis,trans) | 13.1 | 267.28 | 48.5 |

| Isomer 3 (e.g., cis,cis) | 13.8 | 267.28 | 5.1 |

| Unidentified Impurity A | 10.2 | 210.21 | 0.7 |

| Unidentified Impurity B | 15.5 | 283.25 | 0.5 |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a material. It can be applied to both single crystals and polycrystalline powders, providing complementary information about the solid-state structure of this compound derivatives.

Single-Crystal XRD: This technique provides the most detailed structural information, yielding precise bond lengths, bond angles, and torsional angles. By analyzing the diffraction pattern of a single crystal, the three-dimensional arrangement of atoms within the crystal lattice can be determined. This information is invaluable for:

Conformational Analysis: Determining the exact spatial arrangement of the cyclohexyl rings and the dimethylamino groups.

Stereochemistry Confirmation: Unambiguously establishing the relative stereochemistry of chiral centers in different isomers.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonds, which govern how the molecules pack in the solid state.

Powder XRD (PXRD): This method is used on bulk, polycrystalline samples. While it does not provide the atomic-level detail of single-crystal XRD, it is a rapid and non-destructive technique for:

Phase Identification: Identifying the crystalline phases present in a bulk sample by comparing the experimental diffraction pattern to a database of known patterns.

Crystallinity Assessment: Distinguishing between crystalline and amorphous material and quantifying the degree of crystallinity.

Quality Control: Ensuring batch-to-batch consistency in the solid-state form of the material.

For derivatives of this compound that are crystalline solids, XRD is a critical tool for fundamental structural characterization.

Table 2: Representative Crystallographic Data for a Bis(cyclohexyl)methane Derivative (Note: This table presents example data for an analogous compound, as the crystal structure of this compound is not publicly available. It illustrates the type of information obtained from a single-crystal XRD study.)

| Parameter | Value |

| Chemical Formula | C₁₃H₂₆N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 11.456 |

| c (Å) | 12.789 |

| β (°) | 105.45 |

| Volume (ų) | 1428.5 |

| Z (molecules/unit cell) | 4 |

Thermal Analysis Techniques for Polymerization and Reaction Monitoring (e.g., DSC, TGA)

Thermal analysis techniques are essential for characterizing the thermal properties of materials and monitoring physical or chemical changes that occur upon heating. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly relevant for studying the application of this compound derivatives in polymerization reactions, such as epoxy curing. rich-cn.netrich-cn.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions and measure the enthalpy of reactions. For epoxy systems cured with this compound, DSC is used to:

Monitor Curing: The curing of an epoxy resin with an amine hardener is an exothermic process. netzsch.com DSC can track this exotherm to determine the onset of curing, the peak reaction rate temperature, and the total heat of reaction (enthalpy of cure). This data is crucial for optimizing cure schedules.

Determine Glass Transition Temperature (Tg): The Tg is the temperature at which a cured, amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is a key indicator of the degree of cure and the thermal performance of the final material.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is primarily used to assess the thermal stability and composition of materials. In the context of polymers cured with this compound, TGA provides information on:

Thermal Stability: By heating the cured polymer, TGA can determine the onset temperature of decomposition, which indicates the upper service temperature limit of the material.

Compositional Analysis: TGA can quantify the percentage of different components in a composite material if they decompose at different temperatures.

Degradation Kinetics: The shape of the TGA curve can provide insights into the mechanism of thermal decomposition. researchgate.netresearchgate.net

Together, DSC and TGA offer a comprehensive understanding of the curing process and the thermal performance of the resulting polymer networks.

Table 3: Illustrative Thermal Properties of a Cycloaliphatic Amine-Cured Epoxy Resin (Note: This table is a representative example of data obtained for an epoxy system cured with a generic cycloaliphatic amine hardener.)

| Analytical Technique | Parameter | Value |

| DSC | Onset of Cure | 85 °C |

| DSC | Peak Exotherm | 125 °C |

| DSC | Enthalpy of Cure (ΔH) | 410 J/g |

| DSC | Glass Transition Temperature (Tg) | 155 °C |

| TGA | Onset of Decomposition (T₅%, 5% weight loss) | 350 °C |

| TGA | Temperature of Max Decomposition Rate | 385 °C |

| TGA | Char Yield at 700 °C (in N₂) | 18% |

Computational and Theoretical Chemistry Studies of Bis 4 Dimethylamino Cyclohexyl Methane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of chemical compounds from first principles. These methods would be instrumental in understanding the structure, reactivity, and spectroscopic characteristics of Bis(4-dimethylamino-cyclohexyl) methane (B114726).

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Energy Levels)

A fundamental step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined by finding the minimum energy conformation. For a flexible molecule like Bis(4-dimethylamino-cyclohexyl) methane, with its two cyclohexyl rings, this process would identify the preferred chair or boat conformations of the rings and the relative orientation of the dimethylamino groups.

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key parameters derived from this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the lone pairs of electrons on the nitrogen atoms of the dimethylamino groups would significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the sigma anti-bonding orbitals of the cyclohexyl and methane bridge framework.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar amine compounds.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 7.9 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.5 D | Indicates overall polarity of the molecule |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. For this compound, this would involve predicting the stretching and bending frequencies for C-H bonds in the cyclohexane (B81311) and methyl groups, C-N bonds of the dimethylamino groups, and the various C-C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be computed, providing a theoretical NMR spectrum. This would help in assigning the signals in an experimental spectrum to specific atoms within the molecule, aiding in structure confirmation.

Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical) This table illustrates how predicted spectroscopic data would be compared with experimental results.

| Spectroscopic Technique | Predicted Parameter (Illustrative) | Experimental Parameter (Illustrative) | Assignment |

|---|---|---|---|

| IR Spectroscopy | 2950 cm⁻¹ | 2945 cm⁻¹ | C-H stretch (cyclohexyl) |

| IR Spectroscopy | 1150 cm⁻¹ | 1145 cm⁻¹ | C-N stretch (dimethylamino) |

| ¹³C NMR Spectroscopy | 55 ppm | 54.8 ppm | C atom adjacent to Nitrogen |

| ¹H NMR Spectroscopy | 2.3 ppm | 2.28 ppm | -N(CH₃)₂ protons |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape. By simulating the molecule's motion, it is possible to identify the different accessible conformations and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its properties and interactions.

MD simulations are also used to study intermolecular interactions in the condensed phase (liquid or solid). By simulating a system containing many molecules of this compound, one can investigate how they pack together and the nature of the forces between them (e.g., van der Waals forces, dipole-dipole interactions). In studies of similar compounds like 2-(dimethylamino)ethanol (DMEA), MD simulations have been used to understand how molecules associate in the liquid phase. nih.govresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its use as a curing agent or in polymerization, DFT can be used to map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating these parameters, it is possible to understand the detailed step-by-step pathway of the reaction and to identify the rate-determining step. Studies on the reaction mechanisms of cyclohexylamines, for example, have provided insights into their reactivity in various chemical transformations.

Prediction of Stereoselectivity and Enantiomeric Excess in Catalytic Processes

This compound possesses multiple stereocenters, meaning it can exist as different stereoisomers. If this molecule were to be used as a chiral ligand or catalyst in an asymmetric synthesis, computational methods could be employed to predict the stereoselectivity of the reaction.

By modeling the transition states of the reaction pathways leading to the different stereoisomeric products, the energy difference between these transition states can be calculated. This energy difference is directly related to the ratio of the products formed, and therefore the enantiomeric or diastereomeric excess can be predicted. This predictive capability is highly valuable in the rational design of new catalysts for stereoselective reactions. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.